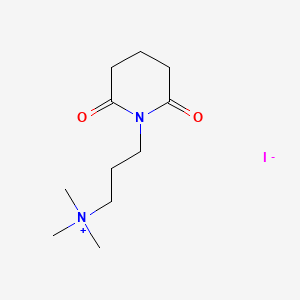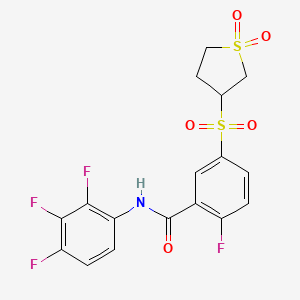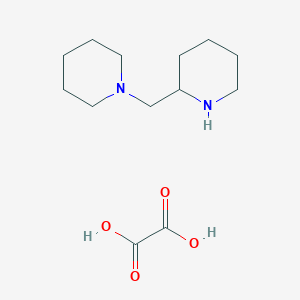
1-(Piperidin-2-ylmethyl)piperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'oxalate de 1-(pipéridin-2-ylméthyl)pipéridine est un composé qui appartient à la classe des dérivés de la pipéridine. La pipéridine est un composé hétérocyclique à six chaînons contenant un atome d'azote. Les dérivés de la pipéridine sont importants en chimie médicinale en raison de leur présence dans divers produits pharmaceutiques et produits naturels. La forme de sel oxalate améliore la stabilité et la solubilité du composé, ce qui le rend adapté à diverses applications.
Méthodes De Préparation
La synthèse de l'oxalate de 1-(pipéridin-2-ylméthyl)pipéridine implique généralement l'alkylation de la pipéridine avec un agent alkylant approprié, suivie de la formation du sel oxalate. Une méthode courante consiste à faire réagir la pipéridine avec la 2-chlorométhylpipéridine en conditions basiques pour former le produit souhaité. Le sel oxalate est ensuite formé en faisant réagir la base libre avec l'acide oxalique.
Les méthodes de production industrielle impliquent souvent l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, du temps de réaction et l'utilisation de catalyseurs ou de solvants pour faciliter la réaction. Le produit final est purifié par cristallisation ou d'autres techniques de séparation pour obtenir le sel oxalate à haute pureté.
Analyse Des Réactions Chimiques
L'oxalate de 1-(pipéridin-2-ylméthyl)pipéridine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de pipéridinones.
Réduction : Les réactions de réduction peuvent convertir le composé en différents dérivés de la pipéridine en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile où le cycle pipéridine est substitué par différents groupes fonctionnels en utilisant des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques (par exemple, le dichlorométhane, l'éthanol), des catalyseurs (par exemple, le palladium sur carbone) et des conditions de température et de pression spécifiques. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
L'oxalate de 1-(pipéridin-2-ylméthyl)pipéridine a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme brique de base dans la synthèse de dérivés de la pipéridine plus complexes et d'autres composés hétérocycliques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Les dérivés de la pipéridine sont explorés pour leur potentiel thérapeutique dans le traitement de diverses maladies, notamment les troubles neurologiques et les maladies cardiovasculaires.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux, d'agrochimiques et comme intermédiaires dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de l'oxalate de 1-(pipéridin-2-ylméthyl)pipéridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou des enzymes, modulant leur activité et conduisant à divers effets biologiques. Par exemple, les dérivés de la pipéridine sont connus pour interagir avec les récepteurs des neurotransmetteurs dans le cerveau, influençant les fonctions neurologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et de la structure du composé.
Applications De Recherche Scientifique
1-(Piperidin-2-ylmethyl)piperidine oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and cardiovascular diseases.
Industry: The compound is used in the development of new materials, agrochemicals, and as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-2-ylmethyl)piperidine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
L'oxalate de 1-(pipéridin-2-ylméthyl)pipéridine peut être comparé à d'autres dérivés de la pipéridine, tels que :
1-(Pyrrolidin-2-ylméthyl)pipéridine : Structure similaire mais avec un cycle pyrrolidine au lieu d'un cycle pipéridine.
3-Méthyl-1-(pipéridin-2-ylméthyl)pipéridine : Contient un groupe méthyle sur le cycle pipéridine, ce qui conduit à des propriétés chimiques et biologiques différentes.
Oxalate de pipéridine : Manque le cycle pipéridine supplémentaire, ce qui le rend moins complexe.
L'unicité de l'oxalate de 1-(pipéridin-2-ylméthyl)pipéridine réside dans ses deux cycles pipéridine, qui peuvent améliorer sa stabilité, sa solubilité et ses activités biologiques potentielles par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C13H24N2O4 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
oxalic acid;1-(piperidin-2-ylmethyl)piperidine |
InChI |
InChI=1S/C11H22N2.C2H2O4/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;3-1(4)2(5)6/h11-12H,1-10H2;(H,3,4)(H,5,6) |
Clé InChI |
CFUVNDNAQPVZKU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2CCCCN2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


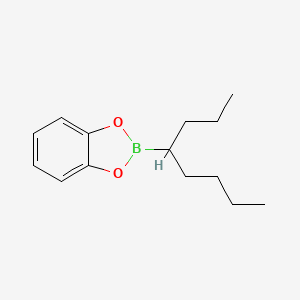
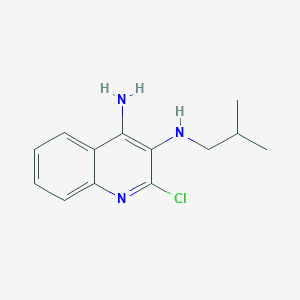
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12631274.png)
![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12631295.png)
![2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12631300.png)


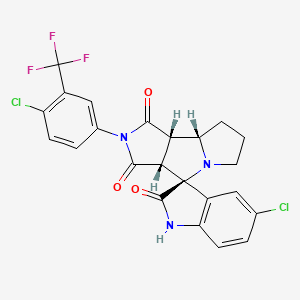


methanone](/img/structure/B12631333.png)
